molecular formula C15H27NO4 B186659 tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate CAS No. 151294-93-8

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate

Cat. No.: B186659
CAS No.: 151294-93-8
M. Wt: 285.38 g/mol
InChI Key: HCCCYDLUFISNCU-UHFFFAOYSA-N
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Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate is an organic compound commonly used in organic synthesis, particularly in the protection of amine groups. The compound features a tert-butyl group and a tert-butoxycarbonyl (Boc) group, which are often employed to protect functional groups during chemical reactions.

Chemical Reactions Analysis

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like TFA and bases like DMAP . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine under basic conditions, forming a stable carbamate that can withstand various reaction conditions . The protected amine can then undergo further chemical transformations without interference from the amine group. Deprotection is achieved by treating the compound with strong acids, which cleave the Boc group and release the free amine .

Biological Activity

tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate, with the CAS number 151294-93-8, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.38 g/mol
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines.

Synthesis

The synthesis of this compound involves several steps:

  • Metallation : N-(tert-butoxycarbonyl)glycine tert-butyl ester is reacted with n-butyllithium in tetrahydrofuran (THF) at low temperatures.
  • Alkylation : The resulting intermediate is then treated with 1-bromo-4-butene to introduce the hex-5-enoate moiety .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, derivatives have shown high ABTS•+ scavenging activity, surpassing standard antioxidants like Trolox and BHT . This suggests potential applications in preventing oxidative stress-related damage.

Inhibition Studies

In vitro studies have demonstrated that related compounds can inhibit specific enzymatic activities. For example, certain derivatives have been shown to inhibit the ATPase activity of HSET (KIFC1), a kinesin involved in mitotic spindle formation, which is crucial for cancer cell survival . This inhibition can lead to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells.

Case Studies

  • Cancer Research : A study investigated the effects of HSET inhibitors on human colon cancer cell lines. Treatment with these inhibitors resulted in a significant increase in multipolar mitoses in centrosome-amplified cells, indicating potential as a therapeutic strategy against certain cancers .
  • Antioxidant Efficacy : Another study assessed the lipid peroxidation inhibition capabilities of similar compounds, reporting IC50 values indicating strong protective effects against oxidative stress in cellular models .

Data Tables

PropertyValue
Molecular FormulaC15H27NO4
Molecular Weight285.38 g/mol
Antioxidant Activity (IC50)< 20 μM
HSET Inhibition IC50~2.7 μM

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-8-9-10-11(12(17)19-14(2,3)4)16-13(18)20-15(5,6)7/h8,11H,1,9-10H2,2-7H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCCYDLUFISNCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443841
Record name tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151294-93-8
Record name tert-Butyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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